Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate is a heterocyclic compound that features a fused bicyclic structure consisting of a cyclopentane ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-cyclopenta[b]pyridine-1-carboxylate typically involves the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring . This multi-step process allows for the preparation of the compound in a controlled manner, ensuring high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce piperidine derivatives.
Scientific Research Applications
Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 1H-cyclopenta[b]pyridine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise mechanisms.
Comparison with Similar Compounds
Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate can be compared to other similar compounds, such as:
Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid: This compound is a conformationally restricted analogue of γ-aminobutyric acid (GABA) and has shown utility in the design of biologically relevant molecules.
Octahydrocyclopenta[c]pyridine:
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research.
Properties
CAS No. |
63671-56-7 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl cyclopenta[b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)12-8-4-6-9-5-3-7-10(9)12/h3-8H,2H2,1H3 |
InChI Key |
BXFAVEOSZXTQHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC=C2C1=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.